![molecular formula C8H7N3O2S2 B2439734 6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 343375-30-4](/img/structure/B2439734.png)

6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

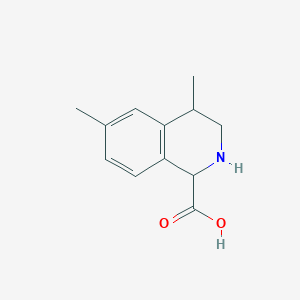

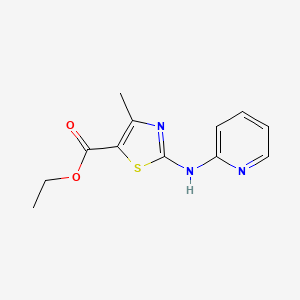

“6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the molecular formula C8H7N3O2S2. It has an average mass of 241.290 Da and a monoisotopic mass of 240.997971 Da . This compound is part of the thiadiazolopyrimidine class of compounds, which have been studied for their antimicrobial activity .

Synthesis Analysis

The synthesis of thiadiazolopyrimidine-based compounds, including “6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one”, involves reactions with various cyclic nitrogen 1,3-binucleophiles . The tetracyclic derivatives of this compound are produced by the reaction of thiadiazolo .Molecular Structure Analysis

The molecular structure of “6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” can be represented by the InChI code 1S/C8H7N3O2S2/c1-4(12)5-3-9-7-11(6(5)13)10-8(14-2)15-7/h3H,1-2H3 .Scientific Research Applications

Antimicrobial Activity

The compound’s antimicrobial potential has drawn attention. Researchers have explored its effectiveness against various microorganisms, including bacteria, fungi, and viruses. By inhibiting microbial growth or disrupting essential cellular processes, it could serve as a basis for novel antimicrobial agents .

Anticancer Properties

Studies have investigated the compound’s impact on cancer cells. Its ability to interfere with cell proliferation, induce apoptosis, or inhibit specific pathways may contribute to anticancer therapies. Further research is needed to explore its potential as a targeted cancer treatment .

Antioxidant Activity

As an antioxidant, this compound may protect cells from oxidative stress and prevent damage caused by free radicals. Antioxidants play a crucial role in maintaining overall health and preventing diseases associated with oxidative damage .

Antidepressant Potential

Some investigations suggest that derivatives of this compound exhibit antidepressant-like effects. By modulating neurotransmitter systems or neuroinflammation, it could contribute to mental health treatments .

Anticonvulsant Properties

Researchers have explored its impact on seizure activity. The compound’s ability to stabilize neuronal membranes or modulate ion channels may hold promise for anticonvulsant drug development .

Acetylcholinesterase Inhibition for Alzheimer’s Disease

Given its structural features, this compound might inhibit acetylcholinesterase—an enzyme involved in Alzheimer’s disease progression. By enhancing cholinergic neurotransmission, it could potentially improve cognitive function .

Future Directions

The future directions for research on “6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” and related compounds could include further investigation into their antimicrobial activity , as well as exploration of their potential applications in other areas of medicine or chemistry.

Mechanism of Action

Target of Action

Compounds similar to “6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one”, such as 1,3,4-thiadiazoles, have been known to exhibit a wide range of biological activities, including antimicrobial , anticancer , and antihypertensive activity . They may act on a variety of targets, depending on their specific structure and functional groups.

Mode of Action

The mode of action of such compounds can vary widely, but some 1,3,4-thiadiazole derivatives have been found to disrupt processes related to DNA replication .

properties

IUPAC Name |

6-acetyl-2-methylsulfanyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S2/c1-4(12)5-3-9-7-11(6(5)13)10-8(14-2)15-7/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHCCAGXCLHBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2N(C1=O)N=C(S2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2439651.png)

![Methyl 4-[2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2439653.png)

![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2439657.png)

![N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2439663.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)

![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)

![Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2439672.png)